molecular formula C20H21NO5S3 B3019904 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896343-77-4

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No.: B3019904
CAS No.: 896343-77-4
M. Wt: 451.57
InChI Key: PSHDZLQBGJERED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C20H21NO5S3 and a molecular weight of 451.6 g/mol . Its structure incorporates a thiophene heterocycle, a 4-methoxybenzenesulfonamide group, and a toluenesulfonyl (tosyl) group, making it a multifunctional scaffold of significant interest in chemical research and development. This compound is part of the sulfonamide class, which is historically and contemporarily important in pharmaceutical and agrochemical research . Sulfonamides are frequently investigated for their broad biological activities, which can include carbonic anhydrase inhibition, antibacterial, antiviral, and anti-cancer effects . The specific structural features of this compound, particularly the thiophene and dual sulfonamide motifs, suggest potential as a key intermediate in the synthesis of more complex bioactive molecules. For instance, structurally related sulfonyl-containing compounds have been utilized as intermediates in the synthesis of established active pharmaceutical ingredients, such as the antiplatelet agent clopidogrel . Researchers can leverage this complex molecule to explore novel structure-activity relationships, develop new catalytic methods for C-N bond formation, or as a building block in the construction of chemical libraries for high-throughput screening . Product Details: • CAS Number: 896343-77-4 • Molecular Formula: C20H21NO5S3 • Molecular Weight: 451.6 g/mol • SMILES: COc1ccc(S(=O)(=O)NCC(c2cccs2)S(=O)(=O)c2ccc(C)cc2)cc1 This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and use by qualified professionals.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S3/c1-15-5-9-17(10-6-15)28(22,23)20(19-4-3-13-27-19)14-21-29(24,25)18-11-7-16(26-2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDZLQBGJERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tosylated Intermediate: The initial step involves the tosylation of an appropriate precursor, such as 2-(thiophen-2-yl)ethanol, using tosyl chloride in the presence of a base like pyridine.

    Coupling with Benzenesulfonamide: The tosylated intermediate is then coupled with 4-methoxybenzenesulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and tosyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s structural features make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It can be employed in studies investigating the interactions of sulfonamide derivatives with biological targets.

Biological Activity

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of 358.43 g/mol. Its structure features a methoxy group, a thiophene ring, and a benzenesulfonamide moiety, which are known to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail specific biological activities and mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to target multiple pathways involved in cancer progression. It inhibits the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival, and interferes with tubulin polymerization, which is crucial for cell division .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines were reported as follows:
      • A549: 1.35 μM
      • MDA-MB-231: 2.85 μM
      • HCT-116: 3.04 μM .
  • In Vivo Studies :
    • In animal models, the compound significantly inhibited tumor growth in xenograft models, achieving over 80% inhibition at optimal doses . This suggests that it may be effective in clinical settings.

Comparison with Other Compounds

A comparative analysis of the anticancer activities of related compounds is illustrated in the table below:

Compound NameTargeted PathwayIC50 (μM) A549IC50 (μM) MDA-MB-231IC50 (μM) HCT-116
4-methoxy-N-(2-(thiophen-2-yl)-...)STAT3 & Tubulin1.352.853.04
DL14 (related sulfonamide)STAT3 & Tubulin1.503.003.50
ABT-751 (β-tubulin inhibitor)Tubulin0.83N/AN/A

Case Study 1: Dual-target Inhibitors

A study focused on the development of dual-target inhibitors based on the sulfonamide scaffold demonstrated that modifications to the structure could enhance potency against both STAT3 and tubulin targets . The findings indicated that compounds with similar structural motifs could yield better therapeutic outcomes.

Case Study 2: Synthesis and Characterization

Another investigation into the synthesis and characterization of thiophene-based benzenesulfonamides revealed promising results regarding their biological evaluation against various cancer types, emphasizing the importance of structural diversity in enhancing biological activity .

Comparison with Similar Compounds

Table 1: Substituent Variations in Analogous Sulfonamides

Compound Name Substituents/R-Groups Key Structural Features Reference
Target Compound 4-Methoxy, thiophen-2-yl, tosylethyl Methoxybenzene, thiophene, tosyl linkage -
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxy, phenyl Methoxybenzene, simple sulfonamide
4-Methoxy-N-(4-(phenylsulfonamido)naphthalen-1-yl)benzenesulfonamide 4-Methoxy, naphthalene, phenylsulfonamido Extended aromatic system, dual sulfonamides
N-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide 4-Fluorophenyl, thiophen-2-yl, benzothiazole Fluorine, thiophene, heterocyclic carboxamide
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Halogens (X = Cl, Br), difluorophenyl Halogenated aryl, triazole-thione tautomer
  • Thiophene vs. Naphthalene : The thiophene moiety in the target compound introduces π-conjugation and sulfur-based interactions, whereas naphthalene derivatives exhibit extended aromaticity, increasing lipophilicity and steric bulk.
  • Halogenation Effects: Halogenated analogs (e.g., X = Cl, Br in triazole-thiones ) show increased metabolic stability and altered tautomeric equilibria compared to non-halogenated sulfonamides.

Spectroscopic and Structural Analysis

Table 2: Key Spectroscopic Data for Sulfonamide Derivatives

Compound Class IR Bands (cm⁻¹) ¹H/¹³C-NMR Features Reference
Hydrazinecarbothioamides νC=S: 1243–1258; νC=O: 1663–1682 NH protons: δ 8.5–10.5 ppm
1,2,4-Triazole-3-thiones νC=S: 1247–1255; νNH: 3278–3414 Absence of C=O signals; thione tautomer
N-(4-Methoxyphenyl)benzenesulfonamide Crystallographic Monoclinic P2₁/c Methoxy O···H-N hydrogen bonds
Thiophene-containing analogs νS=O (tosyl): ~1350–1450 (asymmetric) Thiophene protons: δ 6.8–7.5 ppm
  • IR Spectroscopy : The target compound’s tosyl group would exhibit characteristic S=O stretching bands (~1350–1450 cm⁻¹), similar to thiophene-containing analogs . The absence of νC=O bands (cf. hydrazinecarbothioamides ) would confirm the absence of carbonyl groups.
  • NMR Analysis : The methoxy group in the target compound would resonate at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C), as seen in N-(4-methoxyphenyl)benzenesulfonamide . Thiophene protons are expected at δ 6.8–7.5 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.